molecular formula C21H20N4OS B3000441 4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile CAS No. 899748-84-6

4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile

Cat. No.: B3000441
CAS No.: 899748-84-6
M. Wt: 376.48
InChI Key: XWNQEUWNOHSYFI-UHFFFAOYSA-N
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Description

4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Activities

  • A compound structurally related to 4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
  • Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker exhibited significant antibacterial effects against various bacterial strains including E. coli and S. aureus, highlighting the potential of similar piperazine derivatives in antibacterial applications (Mekky & Sanad, 2020).

Synthesis and Characterization

  • Synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, which are structurally analogous to the compound , has been achieved for potential applications in imaging and diagnostics (Gao, Wang, & Zheng, 2012).
  • A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were synthesized and evaluated for their antimicrobial activity, demonstrating the versatility of piperazine derivatives in synthesizing bioactive compounds (Patel, Patel, Kumari, & Patel, 2012).

Anticancer Evaluation

  • Piperazine substituents in 1,3-thiazoles showed promising anticancer activity in an in vitro study on various cancer cell lines, underlining the potential of similar piperazine compounds in cancer research (Turov, 2020).

Antipsychotic and Anti-inflammatory Properties

  • Aryl piperazine congeners were synthesized and evaluated for their antipsychotic activity, indicating the potential application of related compounds in psychiatric disorders (Bari, Saravanan, & Ahmad, 2019).
  • Certain piperazine derivatives demonstrated anti-inflammatory activity, suggesting the therapeutic applications of related compounds in inflammatory conditions (Ahmed, Molvi, & Khan, 2017).

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects .

Properties

IUPAC Name

4-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-11-18-19(12-15(14)2)27-21(23-18)25-9-7-24(8-10-25)20(26)17-5-3-16(13-22)4-6-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNQEUWNOHSYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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